

The Endocrine Impact of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dpma*

Cat. No.: *B1668547*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depot medroxyprogesterone acetate (DMPA) is a widely utilized progestin-only injectable contraceptive that exerts a profound influence on the endocrine system. Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation. However, its effects extend beyond the reproductive axis, impacting adrenal function, bone mineral density, and metabolism. This technical guide provides an in-depth analysis of the endocrine effects of DMPA, presenting quantitative data in structured tables, detailing experimental protocols for key cited studies, and visualizing complex signaling pathways and workflows using Graphviz. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and contraceptive development.

Mechanism of Action and Pharmacokinetics

DMPA, a synthetic progestin, primarily acts by binding to progesterone receptors in the hypothalamus and pituitary gland. This binding inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. The suppression of the mid-cycle LH surge is the principal mechanism preventing ovulation.[1]

Following intramuscular injection, medroxyprogesterone acetate (MPA) is slowly released, with peak serum concentrations reached within the first few weeks.^[2] The apparent half-life of intramuscularly administered DMPA is approximately 50 days.^[3] This prolonged action allows for dosing every three months.

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary and intended endocrine effect of DMPA is the suppression of the HPG axis. This leads to a state of hypoestrogenism due to the inhibition of follicular development in the ovaries.

Effects on Gonadotropins and Estradiol

Clinical studies have consistently demonstrated a significant reduction in serum levels of LH, FSH, and estradiol in women using DMPA. While tonic LH and FSH levels may remain detectable, the mid-cycle surge is abolished.^[2] Serum estradiol concentrations are typically suppressed to levels comparable to the early follicular phase or even postmenopausal levels.^{[1][4]}

Table 1: Quantitative Effects of DMPA on HPG Axis Hormones

Hormone	Baseline Level (Median)	Level at 6 Months of DMPA Use (Median)	Percentage Change	Reference
Estradiol	229 pmol/L	139 pmol/L	-39.3%	[4]
Estradiol	36-42 pg/mL (range)	-	Maintained in follicular phase range	[1]
Estradiol	7.9 to 69.1 pg/mL (range)	-	Mean of 18.9 +/- 12.9 pg/mL	[5]
LH	-	Suppressed (mid-cycle surge abolished)	-	[1]
FSH	-	Less suppressed than LH	-	[1]

Signaling Pathway of HPG Axis Suppression by DMPA

The following diagram illustrates the mechanism by which DMPA suppresses the HPG axis.

DMPA's suppression of the HPG axis.

Off-Target Endocrine Effects

DMPA's influence extends beyond the HPG axis due to its binding affinity for other steroid receptors, including the androgen and glucocorticoid receptors.

Androgenic and Glucocorticoid Activity

MPA exhibits binding to androgen and glucocorticoid receptors, which can lead to androgenic and glucocorticoid-like effects.[6][7] This cross-reactivity is a key differentiator from other progestins and contributes to some of its side effects.

Table 2: Receptor Binding Affinity of Medroxyprogesterone Acetate (MPA)

Receptor	Ligand	Binding Affinity (K _i , nM)	Relative Binding Affinity (%)	Reference
Glucocorticoid Receptor	Dexamethasone	4.2 (K _d)	100	[8]
MPA	10.8	42	[7][8]	
Norethisterone Acetate	270	-	[8]	
Progesterone	215	-	[8]	
Androgen Receptor	Dihydrotestosterone	0.18	-	[6]
MPA	3.6	-	[6]	

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

DMPA can exert a suppressive effect on the HPA axis, likely through its glucocorticoid-like activity and negative feedback on the hypothalamus and pituitary.[9] This can result in decreased plasma cortisol levels.[3][9]

Table 3: Effects of DMPA on the HPA Axis

Parameter	Effect	Quantitative Data	Reference
Morning Plasma Cortisol	Decrease	Reduced by 76% (from 21 to 5.0 µg/dL)	[9]
Evening Plasma Cortisol	Decrease	Reduced by 75% (from 12.8 to 3.2 µg/dL)	[9]
Cortisol Production Rate	Decrease	Reduced by 67% (from 19 to 6.2 mg/24 hrs)	[9]

Effects on Sex Hormone-Binding Globulin (SHBG) and Androgens

DMPA use has been shown to significantly decrease SHBG levels.^[10] This reduction can, in turn, influence the levels of free, biologically active androgens.

Table 4: Effects of DMPA on SHBG and Testosterone

Hormone	Baseline Level (Median)	Level at 25 Weeks of DMPA Use (Median)	Percentage Change	Reference
SHBG	45.0 nmol/L	32.7 nmol/L	-29.8%	^[10]
Total Testosterone	0.560 nmol/L	0.423 nmol/L	-24.3%	^[10]
Free Testosterone	6.87 pmol/L	5.38 pmol/L	-17.2%	^[10]

Experimental Protocols

Representative Clinical Trial Protocol for Assessing Endocrine Effects

This section outlines a generalized protocol based on methodologies from various clinical trials investigating the endocrine impact of DMPA.

4.1.1. Study Design: A prospective, open-label, randomized controlled trial.

4.1.2. Participant Population:

- Inclusion Criteria: Healthy, HIV-negative women of reproductive age (e.g., 18-40 years) seeking contraception, with regular menstrual cycles.^{[10][11]} Participants must provide informed consent.^[11]

- Exclusion Criteria: Pregnancy or breastfeeding, recent use of hormonal contraception (e.g., DMPA within the last 6 months), known contraindications to progestin-only contraceptives, use of medications known to interfere with steroid hormone metabolism, and conditions that may impact the study results such as active cancer or severe psychiatric disease.[10][12]

4.1.3. Intervention:

- Treatment Group: Intramuscular injection of 150 mg DMPA every 12 weeks.[10]
- Control Group: A non-hormonal contraceptive method, such as a copper intrauterine device (IUD).

4.1.4. Data and Sample Collection:

- Blood samples are collected at baseline (before initiation of contraception) and at specified follow-up intervals (e.g., 25 weeks) for hormone analysis.[10]
- Serum is separated and stored at -80°C until analysis.[13]

4.1.5. Analytical Methods:

- Hormone Assays: Serum concentrations of estradiol, LH, FSH, testosterone, SHBG, and cortisol are measured using validated analytical techniques such as:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of MPA and steroid hormones.[14][15]
 - Radioimmunoassay (RIA) or Chemiluminescent Microparticle Immunoassay: For peptide and steroid hormones.[2][13]
- Bone Mineral Density (BMD): Assessed at baseline and follow-up using dual-energy X-ray absorptiometry (DXA) of the lumbar spine and femoral neck.

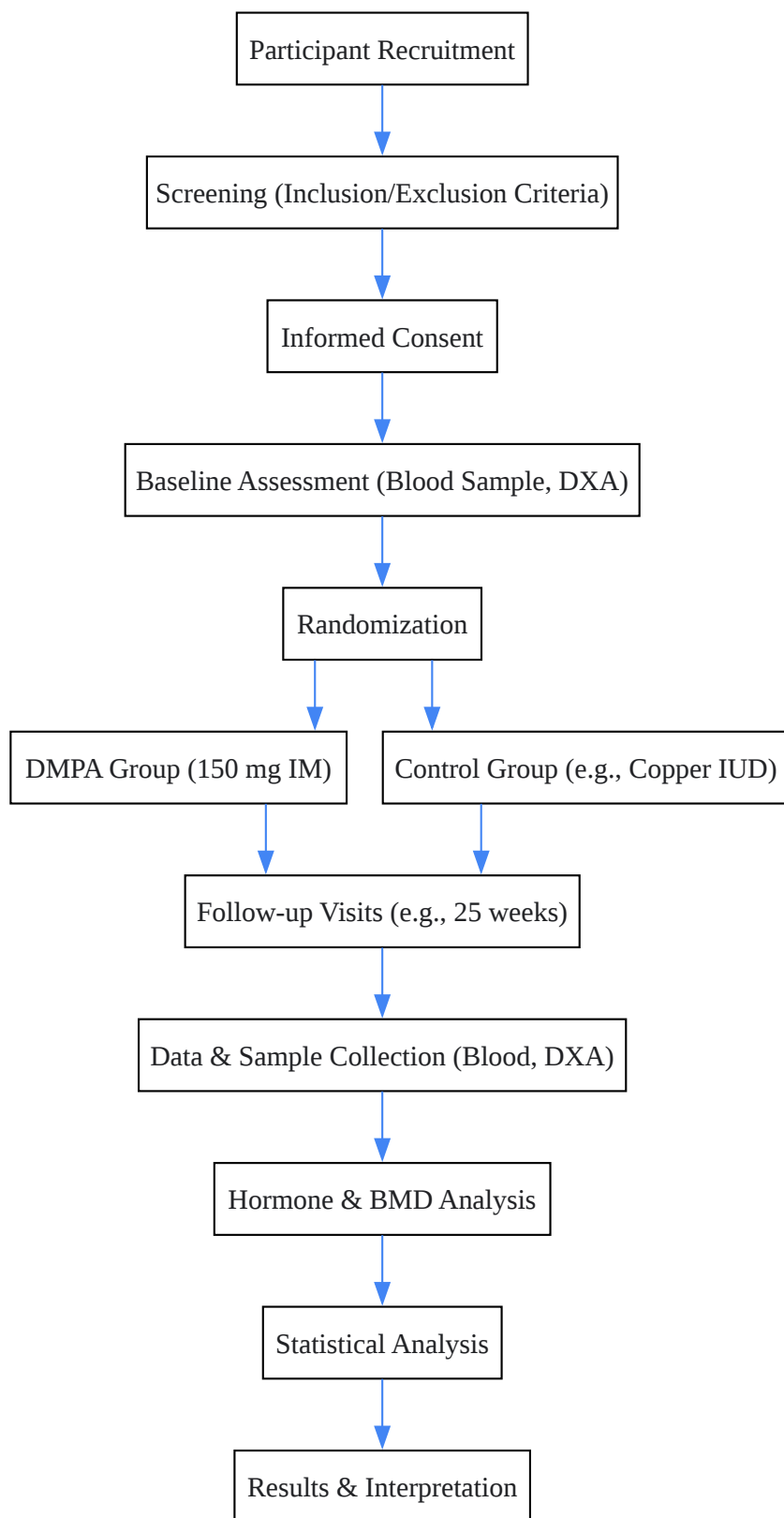
4.1.6. Statistical Analysis:

- Changes in hormone levels and BMD from baseline to follow-up are compared between the DMPA and control groups using appropriate statistical tests (e.g., t-tests, ANOVA, or non-parametric equivalents).

- P-values < 0.05 are typically considered statistically significant.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial investigating the endocrine effects of DMPA.



[Click to download full resolution via product page](#)

A typical clinical trial workflow.

Conclusion

DMPA is a highly effective contraceptive that profoundly alters the endocrine milieu. Its primary contraceptive effect is achieved through potent suppression of the HPG axis, resulting in anovulation and hypoestrogenism. However, its cross-reactivity with androgen and glucocorticoid receptors leads to a broader range of endocrine effects, including alterations in the HPA axis and changes in SHBG and androgen levels. Understanding these multifaceted endocrine impacts is crucial for informed clinical use, patient counseling, and the development of future contraceptive methods with improved side-effect profiles. This technical guide provides a foundational overview of these effects, supported by quantitative data and methodological insights, to aid researchers and drug development professionals in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Estrogenic activity in women receiving an injectable progestogen for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Serum medroxyprogesterone acetate (MPA) concentrations and ovarian function following intramuscular injection of depo-MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
3. accessdata.fda.gov [accessdata.fda.gov]
4. Frontiers | Effects of Depot Medroxyprogesterone Acetate Intramuscular Injection, Copper Intrauterine Device and Levonorgestrel Implant Contraception on Estradiol Levels: An Ancillary Study of the ECHO Randomized Trial [frontiersin.org]
5. Magnitude and variability of sequential estradiol and progesterone concentrations in women using depot medroxyprogesterone acetate for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of medroxyprogesterone acetate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The injectable contraceptives depot medroxyprogesterone acetate and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 13. Effects of injectable contraception with depot medroxyprogesterone acetate or norethisterone enanthate on estradiol levels and menstrual, psychological and behavioral measures relevant to HIV risk: The WHICH randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]
- 15. omicsonline.org [omicsonline.org]
- To cite this document: BenchChem. [The Endocrine Impact of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668547#dmpa-and-its-impact-on-the-endocrine-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com